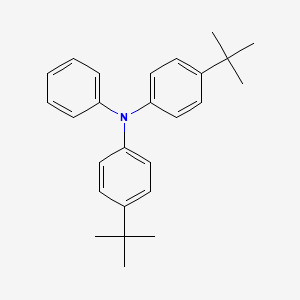
1,3-Bis(4-aminoanilino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-aminoanilino)propan-2-ol is an organic compound with the molecular formula C15H18N2O It is characterized by the presence of two 4-aminoaniline groups attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-aminoanilino)propan-2-ol typically involves the reaction of 4-nitroaniline with epichlorohydrin, followed by reduction of the nitro groups to amino groups. The reaction conditions often include:
-
Step 1: Nucleophilic Substitution
Reagents: 4-nitroaniline, epichlorohydrin
Conditions: Solvent (e.g., ethanol), reflux
Reaction: The nucleophilic attack of 4-nitroaniline on epichlorohydrin results in the formation of 1,3-bis(4-nitroanilino)propan-2-ol.
-
Step 2: Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Reaction: The reduction of nitro groups to amino groups yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,3-Bis(4-aminoanilino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.
Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Thionyl chloride (SOCl2), pyridine
Major Products Formed
Oxidation: 1,3-Bis(4-nitroanilino)propan-2-ol
Reduction: this compound
Substitution: 1,3-Bis(4-aminoanilino)propan-2-chloride
科学的研究の応用
1,3-Bis(4-aminoanilino)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(4-aminoanilino)propan-2-ol involves its interaction with biological targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .
類似化合物との比較
1,3-Bis(4-aminoanilino)propan-2-ol can be compared with similar compounds such as:
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal activity.
1,3-Bis(aryloxy)propan-2-ol: Investigated for its antileishmanial properties.
1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Studied for its potential as an antifungal agent.
The uniqueness of this compound lies in its dual amino groups, which provide it with distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
130582-56-8 |
|---|---|
分子式 |
C15H20N4O |
分子量 |
272.35 g/mol |
IUPAC名 |
1,3-bis(4-aminoanilino)propan-2-ol |
InChI |
InChI=1S/C15H20N4O/c16-11-1-5-13(6-2-11)18-9-15(20)10-19-14-7-3-12(17)4-8-14/h1-8,15,18-20H,9-10,16-17H2 |
InChIキー |
IYOXPTICVOSFID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NCC(CNC2=CC=C(C=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)







